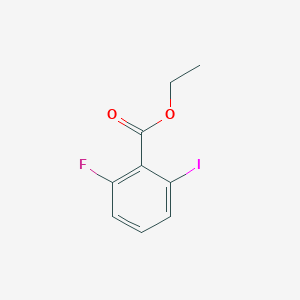

Ethyl 2-fluoro-6-iodobenzoate

描述

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, are of paramount importance in advanced organic synthesis. Their significance stems from the reactivity of the carbon-halogen bond, which can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds. This has made them indispensable precursors in a multitude of cross-coupling reactions, which are fundamental transformations in modern chemistry. facs.website

These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the precise and efficient construction of complex molecular architectures from simpler starting materials. facs.websitenih.gov The reactivity of aryl halides in these transformations generally follows the trend of I > Br > Cl, with aryl iodides being the most reactive due to the lower carbon-iodine bond dissociation energy. mdpi.comrsc.org This high reactivity makes them particularly valuable for coupling with a diverse range of organometallic reagents. nih.gov The ability to form biaryl structures, a common motif in many biologically active compounds and advanced materials, heavily relies on the use of aryl halides. rsc.orgnih.gov

Unique Contributions of Vicinal Fluorine and Iodine Substituents to Aromatic Systems

The presence of vicinal (adjacent) fluorine and iodine substituents on an aromatic ring imparts unique electronic and steric properties to the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring. acs.org This can influence the reactivity of the molecule in various chemical transformations. acs.org

The introduction of multiple halogen atoms, particularly in a vicinal arrangement, can have a determining effect on the molecule's properties and self-assembly behavior. rsc.orgconicet.gov.ar The combination of the highly electronegative fluorine and the large, polarizable iodine atom creates a unique electronic environment. This can lead to specific intermolecular interactions, such as halogen bonding, which can influence the packing of molecules in the solid state and their gelling properties in solution. rsc.org The interplay between the steric bulk of the iodine atom and the strong inductive effect of the fluorine atom can also lead to regioselective reactions at other positions on the aromatic ring.

Research Landscape of Fluoro-Iodobenzoate Esters

The research landscape of fluoro-iodobenzoate esters is primarily focused on their utility as synthetic intermediates. These compounds are valuable building blocks for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both fluorine and iodine on the benzoate (B1203000) ring offers multiple reaction sites for synthetic chemists to exploit.

The iodine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the molecule and enhance its biological activity or material properties. rsc.org Researchers are actively exploring new synthetic routes to access these compounds and are investigating their reactivity in various chemical transformations. researchgate.net

Positional Isomerism and its Implications in Reactivity and Synthesis

Positional isomerism, where the functional groups are located at different positions on the carbon skeleton, plays a crucial role in the reactivity and synthesis of fluoro-iodobenzoate esters. quora.comtsfx.edu.au The relative positions of the fluorine, iodine, and ester groups on the benzene (B151609) ring significantly impact the molecule's electronic and steric properties, thereby influencing its chemical behavior. rsc.org

For instance, the position of the electron-withdrawing fluorine atom can affect the reactivity of the iodine atom in cross-coupling reactions. The steric hindrance created by the substituents can also dictate the regioselectivity of further reactions on the aromatic ring. The synthesis of a specific positional isomer often requires a carefully designed synthetic route, as direct halogenation of a substituted benzene ring can lead to a mixture of isomers. libretexts.org Therefore, understanding the implications of positional isomerism is critical for the rational design and synthesis of target molecules with desired properties.

Scope of Academic Inquiry for Ethyl 2-fluoro-6-iodobenzoate

This compound is a specific positional isomer that has attracted academic interest due to its potential as a versatile synthetic building block. chemscene.com The ortho-positioning of the fluorine and iodine atoms relative to the ester group creates a unique steric and electronic environment.

Current research on this compound focuses on its synthesis and its application in the construction of more complex molecules. The primary areas of investigation include:

Synthesis: Developing efficient and selective methods for the preparation of this compound.

Reactivity: Exploring its utility in various cross-coupling reactions, where the iodine atom can be replaced with other functional groups. facs.website

Applications: Utilizing it as a key intermediate in the synthesis of biologically active compounds and novel materials.

The table below provides some of the key chemical data for this compound.

| Property | Value |

| CAS Number | 925215-01-6 |

| Molecular Formula | C₉H₈FIO₂ |

| Molecular Weight | 294.06 g/mol |

| Synonym | 2-Fluoro-6-iodobenzoic acid ethyl ester |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-fluoro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTCVMFXZCEZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582886 | |

| Record name | Ethyl 2-fluoro-6-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925215-01-6 | |

| Record name | Ethyl 2-fluoro-6-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Chemical Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluoro-Iodobenzoates

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The presence of both fluorine and iodine atoms on the ring of Ethyl 2-fluoro-6-iodobenzoate, ortho to an activating ethyl carboxylate group, makes it a compelling model for studying the nuances of SNAr mechanisms.

Influence of Ortho-Substituents on SNAr Reactivity

The rate and viability of SNAr reactions are profoundly influenced by the substituents on the aromatic ring, particularly those in the ortho and para positions relative to the leaving group. pressbooks.pub These substituents exert both electronic and steric effects.

Electronic Effects: For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. Electron-withdrawing groups (EWGs) are therefore essential activators for the SNAr reaction. masterorganicchemistry.com They function by inductively withdrawing electron density from the ring and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate (or transition state) through resonance. wikipedia.orgpressbooks.pub In this compound, the ethyl carboxylate group (-COOEt) at the C1 position acts as the primary activating group. The fluorine and iodine atoms also contribute an inductive electron-withdrawing effect, further enhancing the ring's electrophilicity.

Steric Effects: While electronic activation is crucial, steric hindrance from ortho-substituents can impede the approach of the nucleophile, slowing the reaction. In the case of this compound, both ortho positions relative to the ester group are occupied by bulky halogen atoms. The iodine atom, with its large van der Waals radius, presents a significant steric barrier to a nucleophile attacking either the C2 or C6 positions. rsc.org Similarly, the ethyl carboxylate group itself can sterically hinder attack at these adjacent positions. This interplay between electronic activation and steric repulsion is a key determinant of the compound's reactivity profile.

Electronic and Steric Effects on Halogen Lability (Fluorine vs. Iodine)

When an aromatic ring bears two different halogen leaving groups, such as fluorine and iodine, the question of which is preferentially displaced arises. The outcome is governed by a competition between several electronic and steric factors. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com

This leads to a reactivity trend that is often the reverse of C-X bond strength, with fluorine-substituted arenes frequently being the most reactive (F > Cl > Br > I). masterorganicchemistry.com This is because fluorine's extreme electronegativity strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic and susceptible to attack.

Conversely, considering the bond-breaking aspect of the reaction, the C-I bond is much weaker than the C-F bond, and the iodide ion (I⁻) is a far more stable leaving group than the fluoride (B91410) ion (F⁻). Therefore, if the elimination step were to become rate-limiting, or in a concerted process where bond breaking is part of the transition state, iodine's superior lability as a leaving group becomes significant.

| Property | Fluorine (F) | Iodine (I) | Implication for SNAr Reactivity |

|---|---|---|---|

| Pauling Electronegativity | 3.98 | 2.66 | High electronegativity of F makes the attached carbon more electrophilic, favoring nucleophilic attack. |

| van der Waals Radius (Å) | 1.47 | 1.98 | The larger size of I creates more steric hindrance to nucleophilic attack. nih.gov |

| C(Aryl)-X Bond Strength (kJ/mol) | ~523 | ~280 | The much weaker C-I bond makes I⁻ a better leaving group. |

| Polarizability (ų) | 0.56 | 5.35 | The higher polarizability of I can lead to stronger dispersion interactions. nih.gov |

In this compound, these competing effects mean that the regioselectivity of substitution can be highly dependent on the nature of the nucleophile and the reaction conditions.

Radical and Single Electron Transfer (SET) Mechanisms in Transformations

Beyond the ionic SNAr pathway, transformations of aryl halides can also proceed through radical mechanisms, often initiated by a single electron transfer (SET) event. researchgate.net Aryl halides, particularly aryl iodides, are suitable precursors for the generation of aryl radicals. nih.gov This pathway opens up reactivity patterns that are inaccessible through traditional nucleophilic substitution.

The general mechanism for radical formation involves the transfer of a single electron to the aryl halide substrate, typically from a photocatalyst, an electrode, or a chemical reductant. nih.govresearchgate.net This forms a transient radical anion, which rapidly fragments by cleaving the weakest carbon-halogen bond. researchgate.net Given the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond, the radical anion of this compound would be expected to exclusively eliminate an iodide ion to form the corresponding 2-fluoro-6-(ethoxycarbonyl)phenyl radical.

This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction (HAT) to yield a reduced arene. nih.gov

Addition to π-systems (e.g., alkenes or arenes).

Coupling with another radical or being trapped by a transition metal catalyst in cross-coupling cycles. nih.gov

These SET-initiated processes are particularly valuable as they can be performed under mild conditions and tolerate a wide range of functional groups, providing a powerful alternative for the functionalization of this compound.

Electrophilic Aromatic Substitution (SEAr) Considerations

While the electron-deficient nature of this compound makes it an excellent substrate for nucleophilic attack, it is correspondingly deactivated towards electrophilic aromatic substitution (SEAr). The combined electron-withdrawing effects of the ester, fluoro, and iodo groups reduce the nucleophilicity of the aromatic ring, making reactions with electrophiles difficult. Nonetheless, understanding the mechanisms of SEAr, such as iodination, is crucial for the rational synthesis of this and related compounds.

Iodination Mechanisms in Aromatic Systems

The direct reaction of molecular iodine (I₂) with aromatic rings is generally not feasible because iodine is the least reactive halogen in SEAr. jove.comchemistrysteps.com To achieve iodination, an activator is required to generate a more potent electrophilic iodine species, often represented as I⁺. chemistrysteps.comlibretexts.org This is typically accomplished by using an oxidizing agent or a Lewis acid catalyst. fiveable.me

The mechanism follows the general pattern for electrophilic aromatic substitution:

Generation of the Electrophile: An oxidizing agent, such as nitric acid or hydrogen peroxide, oxidizes I₂ to a more electrophilic species. jove.comchemistrysteps.com Alternatively, a Lewis acid like FeCl₃ can polarize the I-I bond to facilitate the attack. fiveable.me

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the iodinated product. chemistrysteps.com

| Reagent System | Role of Additive/Catalyst | Reference |

|---|---|---|

| I₂ + HNO₃ or H₂O₂ | Oxidizing agent generates the electrophile I⁺. | jove.comlibretexts.org |

| I₂ + FeCl₃ or AlCl₃ | Lewis acid polarizes and activates the I₂ molecule. | fiveable.me |

| N-Iodosuccinimide (NIS) | Provides an electrophilic source of iodine, often activated by an acid catalyst. | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Iodine source used with organocatalysts like thiourea (B124793) or disulfides. | organic-chemistry.org |

Transition Metal-Catalyzed Reaction Mechanisms

The carbon-iodine bond in this compound is the primary site of reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgorganic-chemistry.org The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is typically the first and often rate-determining step in the catalytic cycle. chemrxiv.org It involves the insertion of a low-valent transition metal catalyst, commonly a palladium(0) complex, into the carbon-iodine bond of this compound. libretexts.org This process leads to the formation of a square planar palladium(II) intermediate. The palladium center is formally oxidized from the 0 to the +2 oxidation state, and its coordination number increases.

The rate and success of the oxidative addition are influenced by the electronic nature of the aryl halide. The electron-withdrawing effects of the ortho-fluorine and the ethyl ester group can make the ipso-carbon more electrophilic, potentially facilitating the oxidative addition step. The general transformation can be represented as:

L₂Pd(0) + Ar-I → L₂Pd(II)(Ar)(I) (where Ar = 2-fluoro-6-ethoxycarbonylphenyl and L = ligand)

Computational and experimental studies on related aryl halides indicate that the mechanism of oxidative addition can vary, being either concerted (three-centered) or proceeding through a more polar nucleophilic displacement-like pathway. chemrxiv.orgnih.gov The specific pathway for this compound would depend on the precise reaction conditions, including the solvent and the nature of the ancillary ligands on the palladium catalyst.

Reductive Elimination: This is the final step of the catalytic cycle, where the new carbon-carbon bond is formed, and the cross-coupled product is released from the palladium center. youtube.com The palladium(II) intermediate, after undergoing transmetalation with an organoboron (in Suzuki coupling) or organocopper (in Sonogashira coupling) species, reductively eliminates the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. During reductive elimination, the oxidation state of palladium is reduced from +2 to 0.

For a successful reductive elimination, the two groups to be coupled must typically be in a cis orientation on the palladium center. harvard.edu The steric hindrance imposed by the ortho-substituents in this compound could influence the rate of this step.

Ligand Effects on Catalytic Cycles

The ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst throughout the catalytic cycle. researchgate.net The choice of ligand can significantly impact the rate of oxidative addition, the efficiency of transmetalation, and the ease of reductive elimination.

For substrates like this compound, which possess ortho-substituents, bulky and electron-rich phosphine (B1218219) ligands are often employed.

| Ligand Type | General Structure | Role in Catalysis |

| Monodentate Phosphines | P(R)₃ (e.g., PPh₃, PCy₃) | Can influence the rate of oxidative addition and reductive elimination through their electronic and steric properties. Bulky phosphines can promote the formation of coordinatively unsaturated species that are active in the catalytic cycle. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with palladium, often leading to highly active and robust catalysts. libretexts.org |

Interactive Data Table: Effect of Ligand Properties on Catalytic Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Rationale |

|---|---|---|---|

| High Electron Density | Accelerates | May slow down | Electron-rich ligands stabilize the electron-deficient Pd(II) intermediate formed after oxidative addition, but can make the metal center less electrophilic for reductive elimination. |

| Large Steric Bulk | Can accelerate | Accelerates | Bulky ligands can promote ligand dissociation to generate the active catalytic species and can also induce strain in the Pd(II) intermediate, facilitating reductive elimination. |

The fluorine atom at the ortho position can also have a secondary interaction with the metal center, potentially influencing the geometry and stability of the catalytic intermediates.

Hydrolysis and Transesterification Pathways of the Benzoate (B1203000) Ester

The ethyl ester group of this compound can undergo hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Hydrolysis: This reaction involves the cleavage of the ester bond to yield 2-fluoro-6-iodobenzoic acid and ethanol. The reaction is catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, followed by a proton transfer, yields the carboxylate salt and ethanol.

Studies on the hydrolysis of related substituted benzoates have shown that the reaction rates are influenced by both electronic and steric effects. nih.gov The electron-withdrawing nature of the ortho-fluoro and ortho-iodo substituents in this compound would be expected to make the carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate. However, the steric bulk of the ortho-iodo group might partially counteract this electronic effect by hindering the approach of the nucleophile. nih.gov

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

The general mechanism for base-catalyzed transesterification involves the following steps:

An alkoxide ion (from the new alcohol) attacks the carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The original alkoxy group (ethoxide) is eliminated, forming the new ester.

The efficiency of transesterification will also be subject to the steric and electronic factors mentioned for hydrolysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is the most common NMR technique used to reveal the proton framework of a molecule. For Ethyl 2-fluoro-6-iodobenzoate, the ¹H NMR spectrum provides distinct signals for the ethyl group and the aromatic protons.

The ethyl group gives rise to two signals:

A quartet corresponding to the methylene protons (-OCH₂CH₃). This signal is split by the adjacent methyl protons.

A triplet corresponding to the terminal methyl protons (-OCH₂CH₃). This signal is split by the adjacent methylene protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons are chemically distinct and exhibit splitting patterns based on their coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling). The expected signals are:

H3: A doublet of doublets, coupled to H4 (ortho coupling, J ≈ 8 Hz) and H5 (meta coupling, J ≈ 1-3 Hz).

H4: A triplet of doublets, coupled to H3 and H5 (ortho couplings, J ≈ 8 Hz) and the fluorine atom at position 2 (meta H-F coupling, J ≈ 5-7 Hz).

H5: A doublet of doublets, coupled to H4 (ortho coupling, J ≈ 8 Hz) and H3 (meta coupling, J ≈ 1-3 Hz).

The precise chemical shifts are influenced by the electron-withdrawing effects of the iodine, fluorine, and ethyl ester substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.4 | Quartet (q) | JH-H ≈ 7.1 |

| Aromatic H (H3, H4, H5) | 7.0 - 7.8 | Multiplet (m) | - |

Note: Predicted values are based on typical ranges for similar structures and substituent effects.

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. The spectrum would show nine distinct signals: one for the carbonyl carbon, two for the ethyl group carbons, and six for the aromatic carbons.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly bonded to the fluorine atom (C2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (240-260 Hz). Other aromatic carbons will also show smaller C-F couplings. The carbon bonded to the iodine atom (C6) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~164 |

| C2-F | ~162 (d, ¹JC-F ≈ 250 Hz) |

| C4 | ~135 |

| C5 | ~132 |

| C3 | ~125 (d, JC-F ≈ 4 Hz) |

| C1 | ~120 (d, JC-F ≈ 15 Hz) |

| C6-I | ~92 |

| -OCH₂CH₃ | ~62 |

Note: Predicted values are based on known substituent chemical shift effects.

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom.

Furthermore, ¹⁹F NMR is an excellent tool for reaction monitoring. rsc.org Because the fluorine signal is unique and often in a region of the NMR spectrum free from other signals, the consumption of a fluorine-containing starting material like this compound and the appearance of a fluorine-containing product can be easily and accurately quantified over time. rsc.orgrsc.org

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For instance, in a reaction where a C-H bond is broken in the rate-determining step, replacing the hydrogen (¹H) with deuterium (²H) will typically slow down the reaction.

A KIE study on a reaction involving this compound, such as an electrophilic aromatic substitution, could be performed by synthesizing a deuterated version of the molecule (e.g., Ethyl 2-fluoro-6-iodo-4-deuterobenzoate). The rates of reaction for the deuterated and non-deuterated compounds would be measured. acs.org

NMR spectroscopy is crucial for these studies. It can be used to:

Confirm the position and extent of isotopic labeling in the starting material.

Monitor the reaction progress of both the labeled and unlabeled reactants, often in a competitive experiment.

Determine the ratio of products to calculate the KIE value accurately. nih.gov

A significant KIE (kH/kD > 1) would indicate that the C-H bond at the labeled position is broken during the rate-determining step of the mechanism. Conversely, the absence of a KIE (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step after the rate-determining step. youtube.com

While 1D NMR is often sufficient, complex molecules or spectra with significant signal overlap may require multi-dimensional NMR techniques for unambiguous assignment. These experiments correlate signals from different nuclei, providing a complete picture of molecular connectivity.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between coupled protons. For this compound, it would show a cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group, and also between adjacent aromatic protons (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons. For example, the methyl protons could show correlations to the methylene carbon and the ester carbonyl carbon, confirming the structure of the ethyl ester group and its attachment to the aromatic ring.

These techniques, used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₈FIO₂), the molecular weight is 294.06 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to this value.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely include:

Loss of an ethoxy radical (•OCH₂CH₃) to give an ion at m/z 249.

Loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 265.

Loss of carbon monoxide (CO) from the ester group.

Cleavage of the C-I bond, which is relatively weak.

The presence of iodine (¹²⁷I) would be readily apparent, as it is monoisotopic, leading to a clean molecular ion peak without the complex isotopic patterns seen with chlorine or bromine.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 294 | [M]⁺ (Molecular Ion) |

| 265 | [M - C₂H₅]⁺ |

| 249 | [M - OC₂H₅]⁺ |

| 221 | [M - OC₂H₅ - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to specific bond vibrations (stretching or bending). vscht.cz The IR spectrum of this compound displays several key absorption bands that confirm its structure. The presence of a strong absorption in the 1720-1740 cm⁻¹ region is indicative of the ester carbonyl (C=O) stretch. masterorganicchemistry.comlibretexts.org Other significant peaks include C-O stretching, aromatic C=C stretching, and the characteristic absorptions for the C-F and C-I bonds. libretexts.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound This interactive table details the expected vibrational frequencies for the compound's key functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H stretch | ~3050-3100 pressbooks.pub | Medium-Weak |

| Alkyl C-H | C-H stretch | ~2850-2980 udel.edu | Medium |

| Ester Carbonyl | C=O stretch | ~1720-1740 masterorganicchemistry.com | Strong |

| Aromatic Ring | C=C stretch | ~1450-1600 pressbooks.pub | Medium-Weak |

| Ester C-O | C-O stretch | ~1100-1300 udel.edu | Strong |

| Carbon-Fluorine | C-F stretch | ~1000-1250 spectroscopyonline.com | Strong |

| Carbon-Iodine | C-I stretch | ~500-600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for this compound is not widely published, the methodology is highly applicable.

Studies on related substituted benzoates and fluorinated compounds demonstrate the utility of this technique. nih.govresearchgate.nettandfonline.combanglajol.info A successful crystallographic analysis would yield the exact spatial relationship between the fluorine, iodine, and ethyl ester substituents on the benzene ring. This data is invaluable for understanding steric effects and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. nih.gov

Table 4: Example of Data Obtained from X-ray Crystallographic Analysis This interactive table shows the type of parameters determined from a single-crystal X-ray diffraction experiment. Data shown is representative for a substituted benzoate (B1203000) compound. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.877 |

| b (Å) | 11.899 |

| c (Å) | 15.426 |

| β (°) | 116.46 |

| Volume (ų) | 2280.5 |

| Z (Molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are the cornerstone of purity determination and purification in organic synthesis. Both liquid and gas chromatography are routinely employed to separate this compound from impurities and starting materials.

HPLC and UPLC are the most widely used techniques for assessing the purity of non-volatile organic compounds. nih.gov These methods offer high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC or UPLC method is typically developed. The separation is usually performed on a C18 stationary phase with a gradient elution using a mixture of water and acetonitrile or methanol, often with additives like formic acid to improve peak shape. mdpi.com A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC/UPLC Method Parameters This interactive table outlines a standard set of conditions for the purity analysis of aromatic esters.

| Parameter | Typical Setting |

|---|---|

| System | UPLC or HPLC coresta.org |

| Column | C18, e.g., ACQUITY UPLC HSS T3 (1.8 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol mdpi.com |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) |

| Column Temperature | 25 - 45 °C nih.gov |

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds and is highly suitable for this compound. bibliotekanauki.pl The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) is typically used for quantification due to its high sensitivity and wide linear range for organic compounds. The method involves a temperature program where the oven temperature is gradually increased to elute compounds with different boiling points. bibliotekanauki.pl

Table 6: Typical GC Method Parameters for Purity Analysis This interactive table provides a representative set of conditions for a GC-based purity assessment.

| Parameter | Typical Setting |

|---|---|

| Column | Capillary (e.g., HP-5, 30 m x 0.32 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Start at 60°C, ramp at 10°C/min to 280°C bibliotekanauki.pl |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound, particularly its reductive processes, can be inferred from the extensive studies on the electrochemistry of aryl halides. While specific cyclic voltammetry data for this compound is not prominently available in the surveyed literature, the principles of aryl halide reduction provide a strong framework for predicting its characteristics.

The primary electrochemical process of interest for a molecule like this compound is the reductive cleavage of the carbon-halogen bond. In cyclic voltammetry, this is typically observed as an irreversible reduction peak, corresponding to the transfer of an electron to the molecule, leading to the formation of a radical anion. This intermediate species then rapidly undergoes dissociation, breaking the weakest carbon-halogen bond to form an aryl radical and a halide ion.

For this compound, the carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond and the carbon-carbon bonds of the aromatic ring. Therefore, the electrochemical reduction is expected to proceed via the selective cleavage of the C-I bond. The general mechanism can be described as follows:

Electron Transfer: The molecule accepts an electron at the cathode to form a radical anion.

EtOOC(C₆H₃FI) + e⁻ → [EtOOC(C₆H₃FI)]•⁻

Dissociation: The radical anion undergoes rapid fragmentation, cleaving the C-I bond.

[EtOOC(C₆H₃FI)]•⁻ → [EtOOC(C₆H₃F)]• + I⁻

Further Reactions: The resulting aryl radical can then abstract a hydrogen atom from the solvent or supporting electrolyte to form Ethyl 2-fluorobenzoate (B1215865), or participate in other secondary reactions.

The potential at which this reduction occurs is a key parameter that would be determined by cyclic voltammetry. Several structural features of this compound influence this reduction potential:

The Halogen: The nature of the halogen atom is a dominant factor in determining the reduction potential of aryl halides. The ease of reduction generally follows the trend I > Br > Cl > F, meaning that aryl iodides are reduced at less negative potentials than other aryl halides. This is attributed to the lower bond dissociation energy of the C-I bond.

Electron-Withdrawing Groups: The presence of the ethyl benzoate (-COOEt) and fluorine (-F) groups, which are both electron-withdrawing, is expected to facilitate the reduction process. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it easier to inject an electron. Consequently, the reduction potential for this compound is anticipated to be less negative than that of iodobenzene itself.

Substitution Pattern: The ortho-position of the iodo and fluoro substituents relative to the ester group may also introduce steric and electronic effects that can fine-tune the reduction potential and the kinetics of the electron transfer.

In a typical cyclic voltammetry experiment, one would expect to observe a single, irreversible cathodic peak corresponding to the reductive cleavage of the C-I bond. The peak potential would provide quantitative information about the energy required for this process, and analysis of the peak shape and scan rate dependence could offer insights into the electron transfer kinetics and the mechanism of the follow-up reactions.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Fluoro 6 Iodobenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the geometry, electronic structure, and reactivity of molecules. researchgate.netresearchgate.net It is particularly effective for studying reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and transition states. For reactions involving Ethyl 2-fluoro-6-iodobenzoate, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or transformations of the ester group, DFT can elucidate the step-by-step pathway.

DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The transition state, which represents the highest energy point along this path, is crucial for determining the reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. Studies on similar halogenated aromatic compounds show that DFT can accurately predict the feasibility of different reaction pathways and rationalize experimentally observed product distributions. mdpi.com For instance, in a hypothetical cross-coupling reaction, DFT could be used to compare the activation barriers for the oxidative addition step at the C-I bond versus a potential C-F bond cleavage, confirming the much higher reactivity of the carbon-iodine bond.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | This compound + Pd(0) | [TS1] | Aryl-Pd(II)-I Complex | 15.2 |

Note: Data are hypothetical and for illustrative purposes to demonstrate typical outputs of DFT studies.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comnih.gov The HOMO is the outermost orbital containing electrons and tends to act as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. taylorandfrancis.com

For this compound, FMO analysis can predict its behavior in various reactions.

LUMO: The LUMO is expected to be distributed primarily over the aromatic ring, with significant coefficients on the carbon atoms attached to the iodine and the ester group. This indicates that these sites are the most susceptible to nucleophilic attack. An incoming nucleophile's HOMO will interact with the molecule's LUMO to form a new bond.

HOMO: The HOMO is likely to have significant contributions from the lone pairs of the iodine and oxygen atoms, as well as the π-system of the benzene (B151609) ring. This suggests that the molecule can act as a nucleophile in reactions with strong electrophiles, although its primary reactivity is typically governed by its electrophilic aromatic ring.

FMO analysis is also invaluable for predicting the regioselectivity in reactions like cycloadditions, where the orbital symmetry and overlap between the HOMO of one component and the LUMO of the other determine the outcome.

Table 2: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -9.5 | Indicates electron-donating capability |

| LUMO | -1.2 | Indicates electron-accepting capability |

Note: Energy values are representative and depend on the specific level of theory and basis set used in calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact with their environment (e.g., solvent molecules or other reactants). nih.gov

For this compound, MD simulations can explore:

Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water, ethanol, or THF), MD can reveal detailed information about solvation shells and specific intermolecular interactions like hydrogen bonding or halogen bonding. The iodine atom in this compound is a potential halogen bond donor, an interaction that can be critical in crystal engineering and molecular recognition. MD simulations can quantify the strength and lifetime of these interactions.

Thermodynamic and Kinetic Energy Profiling of Transformations

A complete understanding of a chemical transformation requires knowledge of both its thermodynamics (the relative stability of reactants and products) and its kinetics (the speed of the reaction). Computational chemistry provides the tools to construct detailed energy profiles for reaction pathways.

These energy profiles are often visualized in reaction coordinate diagrams, which plot the energy of the system as it progresses from reactants to products.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties. These predictions serve as a powerful tool for structure verification and interpretation of experimental spectra. By comparing calculated spectra with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For this compound, predicting the ¹⁹F NMR chemical shift is particularly useful for characterizing the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks such as the C=O stretch of the ester, C-F stretch, and aromatic C-H vibrations can be predicted and compared with the experimental spectrum.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Visible spectrum. materialsciencejournal.org

Table 3: Example Comparison of Experimental vs. Calculated Spectroscopic Data

| Parameter | Experimental Value | Calculated Value | Deviation |

|---|---|---|---|

| ¹³C Shift (C-I) | 92.5 ppm | 91.8 ppm | -0.7 ppm |

| ¹⁹F Shift | -110.3 ppm | -111.5 ppm | -1.2 ppm |

Note: Data are hypothetical, illustrating the typical agreement between calculated and experimental values.

In Silico Design and Virtual Screening Applications for Analogues

The structural scaffold of this compound can be used as a starting point for the in silico design of new molecules with desired properties, particularly in the context of medicinal chemistry or materials science. researchgate.net This process involves computationally creating a library of virtual analogues by modifying the parent structure—for example, by replacing the iodine with other functional groups, altering the ester chain, or adding substituents to the aromatic ring.

Once a virtual library is created, it can be subjected to virtual screening to identify promising candidates. nih.gov This often involves molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if this compound were identified as a fragment that binds to a therapeutic protein target, its analogues could be docked into the protein's active site. The docking scores, which estimate the binding affinity, would then be used to rank the analogues and prioritize a smaller, more promising set for chemical synthesis and experimental testing. This in silico approach significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in Ethyl 2-fluoro-6-iodobenzoate make it an ideal starting material for the synthesis of a wide range of biologically active compounds. The carbon-iodine bond is particularly amenable to transformation via cross-coupling reactions, while the ester and fluoro groups can be modified or used to tune the electronic and physical properties of the final products.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. The presence of the highly reactive carbon-iodine bond allows for efficient coupling with various partners, leading to the synthesis of fluorinated biaryl and polyphenyl compounds. These structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this transformation. The reaction of this compound with arylboronic acids or esters, catalyzed by a palladium complex, provides a direct route to substituted 2-fluorobiphenyls. The fluorine atom at the 2-position of the biphenyl (B1667301) system can induce axial chirality and influence the conformation of the molecule, which is often critical for biological activity. Similarly, in the Stille cross-coupling, organostannanes are used as the coupling partners. These reactions typically exhibit high functional group tolerance and proceed under mild conditions, making them suitable for complex molecule synthesis.

| Reaction Name | Coupling Partner | Typical Catalyst | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Fluorinated Biaryl |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Fluorinated Biaryl |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | Fluorinated Stilbene Derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-6-fluorobenzoate |

The strategic placement of functional groups in this compound facilitates its conversion into various bioactive heterocyclic systems. Isocoumarins and phthalides, for instance, are classes of lactones found in many natural products with significant biological activities.

A common strategy to synthesize isocoumarins begins with a Sonogashira coupling of this compound with a terminal alkyne. This reaction selectively replaces the iodine atom with an alkynyl group. The resulting 2-alkynyl-6-fluorobenzoate can then undergo a metal-catalyzed intramolecular cyclization, where the ester's carbonyl oxygen attacks the alkyne, leading to the formation of the isocoumarin (B1212949) ring system.

Phthalides can be synthesized from 2-iodobenzoates through a different pathway. An iodine-magnesium exchange reaction, often initiated by a Grignard reagent, converts the aryl iodide into an arylmagnesium species. This intermediate can then react with a ketone or aldehyde. The subsequent intramolecular attack by the newly formed alkoxide onto the ester carbonyl group results in cyclization to form the 3-substituted phthalide (B148349) ring.

The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) relies on the efficient incorporation of radioisotopes into biologically active molecules. This compound is a valuable precursor for this purpose due to its dual halogen substitution.

For PET imaging, the short-lived positron-emitter fluorine-18 (B77423) (¹⁸F) is the most widely used isotope. nih.gov While the existing fluorine atom in the molecule is stable (¹⁹F), the iodo group can be replaced by a precursor functional group (such as a nitro or trimethylstannyl group) that facilitates nucleophilic aromatic substitution with [¹⁸F]fluoride. The electron-withdrawing nature of the ester and the existing fluoro group can activate the aromatic ring, promoting this substitution reaction.

For SPECT imaging, radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are commonly used. The iodo group on this compound can be directly replaced with a radioiodine isotope via isotopic exchange or, more commonly, through a stannylation-destannylation procedure. In this approach, the aryl iodide is first converted to an aryltrialkylstannane derivative, which then reacts with a source of radioiodine (like Na[¹²⁵I]) to yield the radioiodinated product with high specific activity. mcmaster.canih.gov

Aryldifluorophosphonates are important functional groups in medicinal chemistry, often serving as bioisosteres for phosphate (B84403) or carboxylate groups. The synthesis of these compounds can be achieved through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond of this compound makes it a suitable substrate for such transformations.

While various phosphorus-containing reagents can be used, a common approach involves the coupling of an aryl halide with a reagent that provides the difluorophosphonate moiety. For example, palladium catalysts can facilitate the coupling of aryl iodides with reagents like diethyl (diazomethyl)phosphonate or related phosphonodifluoromethyl sources. This methodology provides a direct route to incorporate the -CF₂P(O)(OR)₂ group onto the fluorinated aromatic ring, creating complex structures for biological evaluation.

The fluorinated phenyl scaffold is a key component in many modern agrochemicals, particularly herbicides. Fluorine substitution can enhance the biological activity, metabolic stability, and transport properties of a molecule. Herbicides such as Flufenacet and those based on phenoxyacetic acid (like 2,4-D) highlight the importance of substituted aromatic rings in this field. nih.govwikipedia.org

This compound serves as a valuable starting material for creating novel herbicide candidates or for synthesizing analogues of existing ones. The reactive iodine handle allows for the introduction of various pharmacophores and heterocyclic systems through cross-coupling chemistry. The ortho-fluoro substituent can significantly influence the molecule's binding affinity to its biological target, potentially leading to herbicides with improved efficacy or a different spectrum of activity.

Development of Novel Reagents and Catalysts

Beyond its role as a precursor to bioactive molecules, this compound can be used to develop novel chemical reagents and catalyst components. The unique electronic and steric properties of the 2-fluoro-6-iodophenyl group can be harnessed to create specialized tools for organic synthesis.

For example, iodoarenes are precursors to hypervalent iodine(III) reagents, such as (difluoroiodo)arenes (ArIF₂). These compounds are powerful and selective fluorinating agents. By treating this compound with appropriate reagents, it could be converted into a novel hypervalent iodine reagent, carrying the ester and fluoro-substituents, which could then be used in specialized fluorination reactions. nih.gov

Furthermore, the synthesis of advanced catalyst systems often relies on specifically designed ligands, such as biarylphosphines, which are crucial for controlling the activity and selectivity of metal catalysts. This compound can be used as a key building block in the multi-step synthesis of such complex ligands. A cross-coupling reaction at the iodine position followed by further functionalization could lead to the creation of new phosphine (B1218219) ligands with unique steric and electronic profiles, potentially enabling new catalytic transformations.

Precursors for Hypervalent Iodine Reagents and Oxidants

This compound serves as a valuable precursor in the synthesis of hypervalent iodine reagents. These reagents are noted for their synthetic potential and ability to facilitate chemical transformations through either ionic or radical pathways. researchgate.net The presence of the iodine atom on the aromatic ring is key to this application. Through oxidation, the iodine can be converted to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)). This process allows for the creation of powerful and selective oxidizing agents.

Hypervalent iodine(III) compounds, in particular, are recognized as a significant tool in organic chemistry due to their versatility, high reactivity, and more environmentally friendly nature compared to some heavy metal derivatives. researchgate.net For instance, related iodo-aromatic compounds like 4-fluoro-2-iodobenzoic acid are used to synthesize pseudocyclic benziodoxole tosylates, which function as hypervalent iodine oxidants. ossila.com (Diacyloxyiodo)arenes are common intermediates in the formation of other hypervalent iodine compounds, such as diaryliodonium salts. nih.gov The synthetic utility of these reagents extends to a wide range of reactions, making precursors like this compound fundamental starting materials in this specialized area of chemistry. researchgate.netdntb.gov.ua

Advanced Materials and Polymer Chemistry

Precursors for Fluorine-Containing Polyaromatic Hydrocarbons and Polymers

The dual functionality of this compound, possessing both a reactive carbon-iodine bond and a fluorine substituent, makes it a strategic building block for complex aromatic structures. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Three major types of coupling reactions are relevant here:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (like a boronic acid or ester) under basic conditions. libretexts.org It is a versatile method for creating biaryl compounds, which can be extended to form larger polyaromatic systems. libretexts.org

Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound (organostannane). wikipedia.orgresearchgate.net The reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org

Sonogashira Coupling: This method creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is exceptionally useful for synthesizing arylalkynes and conjugated enynes. libretexts.org

In each of these reactions, the robust carbon-fluorine bond remains intact, ensuring the incorporation of fluorine into the final molecular architecture. By strategically applying these coupling methodologies, chemists can use this compound to construct a wide array of fluorine-containing polyaromatic hydrocarbons and polymers with tailored properties.

Applications in Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), and Organic Semiconductors (for related fluorinated biphenyls)

While this compound is a precursor rather than an end-product, its derivatives are relevant to the field of advanced materials. Isomeric compounds such as ethyl 2-fluoro-4-iodobenzoate and Ethyl 2-Fluoro-5-iodobenzoate are categorized as materials used in the development of Organic Light-Emitting Diodes (OLEDs). chemsigma.combldpharm.com

The utility of such compounds stems from their role in synthesizing fluorinated biphenyls and other polyaromatic systems through the cross-coupling reactions mentioned previously. The introduction of fluorine atoms into organic semiconductor materials can significantly alter and fine-tune their electronic and physical properties. These modifications can lead to:

Enhanced thermal and oxidative stability.

Improved charge carrier mobility.

Adjusted HOMO/LUMO energy levels for better charge injection and transport.

These tailored properties are critical for the performance of organic electronic devices, including OLEDs, LCDs, and organic semiconductors. Therefore, this compound serves as an important building block for creating the larger, conjugated molecules that form the active components in these advanced material applications.

Fine Chemical Synthesis and Specialty Chemicals

This compound is a valuable intermediate in the synthesis of fine and specialty chemicals. azelis.com Its utility lies in its status as a functionalized aromatic building block that can be incorporated into more complex molecules. The specific arrangement of the fluoro, iodo, and ethyl ester groups on the benzene (B151609) ring provides a unique structural motif that can be strategically introduced into target compounds.

The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions is the primary driver of its application in this area. libretexts.orgresearchgate.netlibretexts.org This allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks. This capability is essential in fields like medicinal chemistry and materials science, where the exact placement of substituents can determine the biological activity or physical properties of a molecule. By providing a reliable route to introduce the 2-fluoro-6-carbethoxy-phenyl group, this compound plays a role in the broader landscape of custom chemical synthesis.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzoate (B1203000) Compounds

| Property | Value for Ethyl 2-iodobenzoate | Value for Ethyl 4-fluorobenzoate | Value for Methyl 2-iodobenzoate |

| CAS Number | 1829-28-3 tcichemicals.com | 451-46-7 sigmaaldrich.com | 610-97-9 sigmaaldrich.com |

| Molecular Formula | C₉H₉IO₂ | C₉H₉FO₂ sigmaaldrich.com | C₈H₇IO₂ sigmaaldrich.com |

| Molecular Weight | 276.07 g/mol | 168.16 g/mol sigmaaldrich.com | 262.04 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid tcichemicals.com | Clear colorless liquid sigmaaldrich.com | - |

| Boiling Point | - | 210 °C (lit.) sigmaaldrich.com | 149-150 °C/10 mmHg (lit.) sigmaaldrich.com |

| Density | - | 1.146 g/mL at 25 °C (lit.) sigmaaldrich.com | 1.784 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | - | n20/D 1.486 (lit.) sigmaaldrich.com | n20/D 1.604 (lit.) sigmaaldrich.com |

Environmental and Toxicological Research Aspects of Halogenated Aromatic Compounds

Formation Mechanisms of Iodinated Disinfection Byproducts (I-DBPs) in Water Treatment Systems

The disinfection of drinking water is a critical public health measure, but it can lead to the formation of unintended and potentially harmful disinfection byproducts (DBPs). Among these, iodinated disinfection byproducts (I-DBPs) are a growing concern due to their enhanced toxicity compared to their chlorinated and brominated analogs nih.gov. The formation of these compounds is a complex process influenced by several factors within water treatment systems.

The formation of I-DBPs is intricately linked to the pH of the water and the presence of reactive iodine species. Iodide, naturally present in source waters, can be oxidized by disinfectants to form hypoiodous acid (HOI), which is a key precursor to I-DBP formation. The speciation of both the disinfectant and the organic precursors is pH-dependent, thereby influencing the rate and extent of I-DBP formation.

Research has shown that the formation of certain I-DBPs, such as iodoform, is favored under neutral to slightly alkaline conditions. The concentration and type of reactive iodine species, which include molecular iodine (I₂), hypoiodite (IO⁻), and hypoiodous acid (HOI), are also governed by pH. These reactive species can then react with natural organic matter (NOM) present in the water to form a variety of I-DBPs. The interplay between pH and the equilibrium of these reactive iodine species is a critical determinant in the profile of I-DBPs generated during water treatment.

A summary of key factors influencing I-DBP formation is presented in the table below.

| Factor | Influence on I-DBP Formation |

| pH | Affects the speciation of both reactive iodine and organic precursors. Neutral to slightly alkaline conditions can favor the formation of certain I-DBPs. |

| Iodide Concentration | Higher initial iodide concentrations can lead to greater I-DBP formation. |

| Disinfectant Type | The type of disinfectant (e.g., chlorine, chloramine) influences the oxidation of iodide and subsequent reactions. |

| Natural Organic Matter (NOM) | Serves as the organic precursor for the formation of I-DBPs. The character and concentration of NOM are important. |

| Temperature | Can influence the reaction rates of I-DBP formation. |

| Contact Time | Longer contact times between the disinfectant and organic matter can lead to increased I-DBP formation. |

Beyond the chemical reactions occurring during disinfection, biological processes can also contribute to the formation of iodinated organic compounds. Microorganisms in water and soil environments can mediate the transformation of iodine. Certain bacteria are capable of oxidizing iodide to more reactive forms, which can then incorporate into organic molecules.

Enzymatic processes within microorganisms can catalyze the halogenation of organic substrates. While research in this area is ongoing, it is understood that microbial enzymes can play a role in the natural cycling of iodine and the formation of organoiodine compounds in the environment. This biotic formation pathway can contribute to the background levels of iodinated organics in source waters, which can then be further transformed during water treatment.

Environmental Fate and Transport Studies of Halogenated Benzoates

The environmental fate of halogenated benzoates, including compounds analogous to Ethyl 2-fluoro-6-iodobenzoate, is determined by a combination of their chemical properties and environmental conditions. Understanding their persistence, degradation, and mobility is crucial for assessing their potential environmental impact.

The biodegradation of halogenated aromatic compounds is a key process governing their persistence in the environment. Microorganisms have evolved various enzymatic pathways to break down these compounds. The presence and type of halogen substituents significantly influence the biodegradability of a molecule.

Generally, the carbon-halogen bond strength increases in the order I < Br < Cl < F. This suggests that the carbon-iodine bond is the most susceptible to cleavage, while the carbon-fluorine bond is the most resistant. For a compound like this compound, it is plausible that microbial degradation would initiate with the cleavage of the C-I bond. The degradation of fluorinated aromatic compounds is often more challenging for microorganisms, and these compounds can exhibit greater recalcitrance in the environment. The position of the halogen on the aromatic ring also plays a crucial role in determining the susceptibility to microbial attack.

Aerobic biodegradation of halogenated benzoates often proceeds through initial dioxygenation of the aromatic ring, followed by ring cleavage. Anaerobic degradation can occur via reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. The presence of multiple different halogens on the same molecule can lead to complex degradation pathways, and in some cases, the accumulation of partially dehalogenated, persistent intermediates.

The hydrophobicity of a chemical, often expressed as the octanol-water partition coefficient (Log Kₒw), is a key parameter in determining its environmental distribution. A higher Log Kₒw value indicates a greater tendency for a compound to associate with organic matter in soil and sediment, and to bioaccumulate in organisms. The Log Kₒw for benzoic acid is 1.87 nih.gov. The addition of halogen substituents generally increases the hydrophobicity of an aromatic compound. Therefore, it is expected that this compound would have a higher Log Kₒw than benzoic acid.

The mobility of a compound in soil is often described by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil organic carbon and low mobility chemsafetypro.com. The mobility of halogenated benzoates in soil and groundwater is influenced by their sorption to soil particles. The ester functional group in this compound can undergo hydrolysis, which would affect its mobility and persistence. The resulting 2-fluoro-6-iodobenzoic acid would likely exhibit different sorption characteristics.

The following table provides a qualitative summary of the expected environmental fate parameters for a dihalogenated benzoate (B1203000) like this compound, based on general principles for halogenated aromatic compounds.

| Parameter | Expected Characteristic for this compound | Rationale |

| Biodegradation | Likely to be slow, with potential for persistence. | The presence of two different halogens can hinder microbial degradation. The C-F bond is particularly strong and resistant to cleavage. |

| Recalcitrance | Expected to be relatively high. | The stability of the aromatic ring and the strong C-F bond contribute to its persistence. |

| Hydrophobicity (Log Kₒw) | Moderately high. | Halogenation increases hydrophobicity compared to the parent benzoic acid. |

| Mobility in Soil (Koc) | Low to moderate. | Expected to adsorb to soil organic matter, limiting its mobility in the environment. |

Broader Toxicological Implications of Halogenated Aromatics in Environmental Contexts

Halogenated aromatic compounds are a diverse group of chemicals with a wide range of toxicological effects. Their impact on environmental and human health is a subject of ongoing research. Many halogenated aromatics are known to be persistent, bioaccumulative, and toxic (PBTs) msdvetmanual.com.

Exposure to certain halogenated aromatic compounds has been associated with a variety of adverse health effects in wildlife and humans, including endocrine disruption, immunotoxicity, and carcinogenicity. The toxicity of a specific halogenated aromatic compound is dependent on its structure, including the type, number, and position of the halogen substituents.

For instance, iodinated organic compounds, including some I-DBPs, have been shown to exhibit greater cytotoxicity and genotoxicity than their chlorinated and brominated counterparts nih.gov. Fluorinated organic compounds, while often less acutely toxic, can be extremely persistent in the environment, leading to long-term exposure concerns. The presence of multiple halogens on a single aromatic ring can result in complex toxicological profiles that are not always predictable from the properties of the individual halogens. Given the general toxicity associated with halogenated aromatic compounds, it is prudent to consider this compound as a compound with potential for adverse environmental and health effects, warranting further investigation into its specific toxicological properties.

常见问题

Q. What are the key considerations for synthesizing Ethyl 2-fluoro-6-iodobenzoate in a laboratory setting?

The synthesis typically involves sequential halogenation and esterification steps. Critical parameters include temperature control (e.g., maintaining <0°C during iodination to minimize side reactions), stoichiometric ratios of reagents (e.g., iodine monochloride for iodination), and solvent selection (e.g., dichloromethane for solubility). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : NMR should show a singlet for the fluorine atom at ~-110 ppm (CFCOOH reference), while NMR will resolve ethyl ester protons (triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH).

- IR : Look for ester C=O stretching at ~1720 cm and C-I stretching near 500 cm.

- MS : The molecular ion peak ([M]) should match the molecular weight (e.g., 294 g/mol), with fragmentation patterns reflecting loss of ethyl groups or iodine .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

Deiodination or ester hydrolysis may occur under acidic/basic conditions. Mitigation strategies include using anhydrous solvents, controlling pH during aqueous workups, and avoiding prolonged reaction times. Monitoring via TLC (R ~0.5 in hexane:EtOAc 8:2) helps identify by-products early .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura coupling, predicting activation barriers for iodine substitution. Key parameters include optimizing the Pd catalyst’s coordination geometry and solvent dielectric constants. Validate predictions experimentally using NMR to track coupling efficiency .

Q. What strategies resolve contradictory crystallographic data when determining the solid-state structure of this compound?

Use SHELXL for refinement, focusing on anisotropic displacement parameters for iodine and fluorine atoms. If twinning is observed (e.g., from R > 0.1), apply HKLF5 twinning refinement. Pair with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-I⋯π contacts) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

Fluorine’s electron-withdrawing effect activates the aromatic ring at the ortho and para positions, but steric hindrance from the ethyl ester directs substitution to the less hindered meta site. Kinetic studies (e.g., varying nucleophile concentration) combined with Hammett plots can quantify these effects .

Q. What experimental designs address discrepancies in reported catalytic efficiencies for this compound in photoredox reactions?

- Controlled Variables : Standardize light intensity (e.g., 450 nm LED), solvent (acetonitrile for polarity), and catalyst loading (e.g., 1 mol% Ir(ppy)).

- Data Normalization : Use internal standards (e.g., tert-butylbenzene) to correct for reaction yield variability.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to trace moisture or oxygen .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s pharmacokinetics?

- Population : In vitro hepatic microsomes.

- Intervention : Metabolic stability assays with CYP450 isoforms.

- Comparison : Parent compound vs. metabolites (e.g., hydrolyzed benzoic acid derivative).

- Outcome : Half-life (t) and clearance rates.

- Time : 0–24 hour incubation .

Q. What FINER criteria ensure a novel research question on this compound’s bioactivity?

- Feasible : Access to cytotoxicity assays (e.g., MTT on cancer cell lines).

- Interesting : Mechanistic links to apoptosis pathways.

- Novel : Unexplored targets (e.g., kinase inhibition).

- Ethical : Adhere to biosafety protocols for handling iodinated compounds.

- Relevant : Potential for antiviral or antitumor applications .

Data Analysis and Interpretation

Q. How should researchers statistically validate anomalous HPLC purity results for this compound?

Perform triplicate runs with a C18 column (UV detection at 254 nm). Apply Grubbs’ test to identify outliers, and use Welch’s t-test to compare batches. If purity <95%, investigate residual solvents (GC-MS) or hydrolytic degradation (LC-QTOF) .

Q. What approaches reconcile conflicting computational and experimental data on the compound’s dipole moment?

Compare DFT-derived dipole moments (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to experimental values from dielectric constant measurements. Adjust for solvent effects (PCM model) and confirm via Stark spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |